molecular formula C18H16ClFN2O3 B5373242 2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B5373242
M. Wt: 362.8 g/mol
InChI Key: WLVCIWJWUWLPPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to 2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, typically involves the reaction between substituted benzoyl chloride and amines in the presence of solvents like toluene at reflux temperatures. These reactions yield compounds with gastrokinetic activity, demonstrating the importance of specific substituents in enhancing biological activity (Kato et al., 1991). Another approach involves the efficient synthesis of fluorinated morpholine containing benzamide derivatives through reactions between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride (Patharia et al., 2020).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular structure of related compounds. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide has been determined, revealing its belongs to the monoclinic system (Li et al., 2008). Similarly, compounds with structural similarity, such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and analyzed, showing distinct inhibitory capacity against cancer cell proliferation (Ji et al., 2018).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on benzamides, including those structurally related to this compound, indicate their potential to undergo diverse chemical reactions leading to various biological activities (Donskaya et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in pharmaceuticals. For example, solvent-free synthesis methods have been developed for related compounds, highlighting the importance of physical properties in the synthesis and application of benzamide derivatives (Thirunarayanan & Sekar, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological molecules, play a significant role in the therapeutic potential of benzamide derivatives. Experimental and theoretical studies on the coupling of benzamides with difluorovinyl tosylate provide insights into the synthesis of fluorinated heterocycles, underscoring the chemical versatility and potential applications of these compounds (Wu et al., 2017).

properties

IUPAC Name

2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-16-11-13(20)3-6-15(16)17(23)21-14-4-1-12(2-5-14)18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVCIWJWUWLPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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